molecular formula C7H10N2O4 B1448968 (2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide CAS No. 1858264-57-9

(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide

Cat. No. B1448968
M. Wt: 186.17 g/mol
InChI Key: XVMGBDPASWKLMQ-UZNMPDEFSA-N
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Description

The compound “(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide” belongs to a class of organic compounds known as alkylamides . Alkylamides are a group of bioactive compounds that can be obtained from natural sources such as the plant families of Aristolochiaceae, Asteraceae, Brassicaceae, Convolvulaceae, Euphorbiaceae, Menispermaceae, Piperaceae, Poaceae, Rutaceae, and Solanaceae .


Chemical Reactions Analysis

The E/Z stereocontrol in a C=C bond is a fundamental issue in olefin synthesis. Although the thermodynamically more stable E geometry is readily addressable by thermal Z to E geometric isomerization through equilibrium, it has remained difficult to undergo thermal geometric isomerization to the reverse E to Z direction in a selective manner, because it requires kinetic trapping of Z-isomer with injection of chemical energy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, flash point, and solubility. For example, (2Z,4E)-2,4-Heptadiene has a molecular formula of C7H12, an average mass of 96.170 Da, a density of 0.7±0.1 g/cm3, a boiling point of 108.0±0.0 °C at 760 mmHg, and a vapor pressure of 30.9±0.1 mmHg at 25°C .

Scientific Research Applications

Stereoselective Synthesis

  • One-Pot Synthesis of Multi-Substituted Dienamides: A study demonstrated the one-pot synthesis of multi-substituted 2,4-dienamides using ketene dithioacetal. These compounds, including (2Z,4E)-2,4-dienamide, exhibited solid-state fluorescence, suggesting their potential in the creation of functional materials (Hagimori et al., 2021).

Chemical Reactions and Structural Analyses

  • Nitric Oxide Addition Reactions: The addition of nitric oxide to certain dienes, including variants of (2Z,4E)-dienamides, has been studied, revealing various products and offering insights into reaction mechanisms (Kelly et al., 1997).

Fluorinated Dienamides

  • Synthesis of Fluorinated Dienamides: Research on the synthesis of regiospecifically fluorinated conjugated dienamides has been conducted. These studies focus on the modular synthesis and stereochemistry of these compounds, which are important in medicinal chemistry (Chowdhury et al., 2014).

Potential Applications in Material Science

  • Functional Conjugated Dienes: The research on multi-substituted (2Z,4E)-2,4-dienamides, which exhibit blue-green fluorescence in solid-state, opens up possibilities for their use in material science, particularly in areas requiring functional conjugated dienes (Hagimori et al., 2021).

Biological Activity and Applications

  • Insecticidal Activity: Studies have been conducted on compounds like (2E,4E)-N-Isobutyl-7-(3,4-methylenedioxyphenyl)hepta-2,4-dienamide, which possess insecticidal activity against flies and mosquitoes. This highlights the potential biological applications of certain dienamides (Kad et al., 1995).

Future Directions

Future directions in the study of a compound often involve exploring its potential applications and improving its synthesis methods. For example, the activation of PPARγ by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid has been found to counteract the epithelial–mesenchymal transition process in skin carcinogenesis . This suggests that similar compounds could have potential applications in cancer treatment.

properties

IUPAC Name

(2Z,4E)-5-hydroxy-3-methyl-2-nitrohexa-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-4(3-5(2)10)6(7(8)11)9(12)13/h3,10H,1-2H3,(H2,8,11)/b5-3+,6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMGBDPASWKLMQ-UZNMPDEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=C(C(=O)N)[N+](=O)[O-])C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=C(\C(=O)N)/[N+](=O)[O-])\C)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide
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(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide
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(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide
Reactant of Route 5
(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide
Reactant of Route 6
(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide

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